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An In-Depth Technical Guide to the In Vitro Evaluation of 7-Cyano-4-chromanol: A Strategic
Framework for Early-Stage Drug Discovery

Abstract

This technical guide presents a comprehensive, logic-driven framework for the in vitro
evaluation of 7-Cyano-4-chromanol, a novel synthetic chromanol derivative. Recognizing the
therapeutic potential inherent in the chromanol scaffold, this document outlines a phased
approach designed for researchers, scientists, and drug development professionals. The
narrative moves from essential foundational characterization and safety profiling to key ADME
properties and culminates in a dual strategy for pharmacological assessment and target
deconvolution. By explaining the causality behind experimental choices and providing detailed,
field-proven protocols, this guide serves as a strategic roadmap for making critical go/no-go
decisions in the early stages of the drug discovery pipeline. Every protocol is designed as a
self-validating system, ensuring the generation of robust and reliable data to build a
comprehensive profile of the compound's therapeutic potential.

Introduction: The Scientific Rationale

The in vitro evaluation of a novel chemical entity is a critical initial step in drug discovery,
designed to identify and characterize biological activity and potential liabilities before
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committing to resource-intensive in vivo studies.[1][2] A well-designed in vitro program allows
compounds to "fail early and fail fast," thereby directing resources toward only the most viable
candidates.[3]

The Chromanol Scaffold: A Privileged Structure

The chromanol ring system is a "privileged structure" in medicinal chemistry, most famously
represented by tocopherols and tocotrienols (collectively known as Vitamin E).[4][5] The core
activity of many chromanols stems from the phenolic hydroxyl group, which can donate a
hydrogen atom to scavenge free radicals, terminating damaging oxidative chain reactions.[4]
This foundational antioxidant property has led to the exploration of chromanol derivatives for a
wide range of applications, including anti-inflammatory and anti-carcinogenic activities.[5][6]
The structural diversity of known chromanols suggests that this scaffold can be modified to
target various biological pathways.[5]

The Role of the 7-Cyano Moiety: Implications for
Bioactivity and Metabolism

The introduction of a cyano (nitrile) group at the 7-position of the chromanol ring is a deliberate
synthetic modification intended to explore novel structure-activity relationships. The cyano
group is a versatile functional group in drug design; it is a strong electron-withdrawing group
that can modulate the electronic properties of the aromatic ring, potentially influencing the
reactivity of the phenolic hydroxyl. Furthermore, it can act as a key binding element (a
pharmacophore) through hydrogen bonding or dipole-dipole interactions within a protein target.
From a metabolic standpoint, nitrile groups can be more resistant to metabolism than other
functional groups, potentially improving the compound's metabolic stability.

A Phased Approach to In Vitro Evaluation

This guide proposes a multi-phase evaluation process. This logical progression ensures that
foundational data on safety and developability are established before undertaking more
complex and resource-intensive mechanistic studies. Each phase provides critical data points
that inform the decision to proceed to the next, creating a robust and efficient evaluation
cascade.
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Caption: A phased workflow for the in vitro evaluation of novel compounds.
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Phase I: Foundational Characterization & Safety
Profiling

The objective of Phase | is to establish the fundamental properties and safety window of 7-
Cyano-4-chromanol. Without this baseline, data from subsequent biological assays can be
misleading or uninterpretable.

Physicochemical Properties

Before any biological testing, the compound's identity, purity, solubility, and stability in assay
media (e.g., DMSO, culture medium) must be confirmed. High-Performance Liquid
Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are
standard methods for purity and identity assessment. Solubility is critical for ensuring the
compound remains in solution at the tested concentrations, avoiding artifacts from precipitation.

General Cytotoxicity Assessment

A primary goal is to determine the concentration range at which the compound exhibits
cytotoxic effects. This informs the concentrations used in subsequent, non-cytotoxic assays.
Cell viability assays are essential tools for this purpose.[7] The XTT assay is a robust
colorimetric method that measures the metabolic activity of living cells, which is directly
proportional to the number of viable cells.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble
orange formazan product.[8] The intensity of the orange color, measured
spectrophotometrically, is directly correlated with the number of viable cells. This assay avoids
the solubilization step required for MTT assays, simplifying the procedure.

Step-by-Step Methodology:

o Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for liver toxicity,
HEK293 for kidney, and a cancer cell line like A549) in 96-well microplates at a pre-
determined optimal density (e.g., 1 x 10# cells/well). Incubate at 37°C in a humidified 5%
CO:z incubator for 24 hours to allow for cell attachment.[2]

e Compound Preparation: Prepare a 10 mM stock solution of 7-Cyano-4-chromanol in
DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of final
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concentrations (e.g., 100 uM down to 0.1 uM).[2]

Compound Treatment: Remove the old medium from the wells and add 100 pL of the
medium containing the different compound concentrations. Include a vehicle control (cells
treated with the highest concentration of DMSO used) and a blank control (medium only).[2]

Incubation: Incubate the plate for a relevant exposure time, typically 48 or 72 hours.

XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions
immediately before use. Add 50 pL of the XTT labeling mixture to each well.[8]

Incubation with XTT: Incubate the plate for 4 hours at 37°C and 5% CO-2.[8]

Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a
microplate reader at a wavelength between 450-500 nm, with a reference wavelength
greater than 650 nm.[8]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the results to generate a dose-response curve and determine the ICso
value (the concentration that inhibits 50% of cell viability).
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Caption: Experimental workflow for the XTT cytotoxicity assay.
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Data Presentation:

Cell Line Tissue of Origin ICso0 (uM) after 48h
HepG2 Liver Carcinoma > 100

HEK?293 Embryonic Kidney > 100

A549 Lung Carcinoma 75.2

| NIH/3T3 | Mouse Fibroblast | > 100 |

Phase II: In Vitro ADME - Metabolic Stability

Understanding a compound's metabolic fate is crucial for predicting its in vivo behavior,
including its half-life, bioavailability, and potential for drug-drug interactions.[9] The liver is the
primary site of drug metabolism.[10] In vitro assays using liver fractions provide a rapid and
cost-effective way to assess metabolic stability.[11]

The Liver Microsome Model

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration
of Phase | metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[10][11]

[12][13] The microsomal stability assay is a standard preclinical test to measure the rate of a
compound's disappearance over time, which is used to calculate its intrinsic clearance.[9][13]

Principle: 7-Cyano-4-chromanol is incubated with pooled liver microsomes (human, rat, or
mouse) and the necessary cofactor, NADPH, which initiates Phase | metabolism.[13] Aliquots
are taken at various time points, the reaction is quenched, and the remaining amount of the
parent compound is quantified by LC-MS/MS.[11]

Step-by-Step Methodology:
o Reagent Preparation:

o Prepare a working solution of 7-Cyano-4-chromanol (e.g., 1 puM final concentration) in a
phosphate buffer (pH 7.4).
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o Thaw pooled liver microsomes (e.g., human) on ice and dilute to a final protein
concentration of 0.5 mg/mL in the same buffer.

o Prepare a working solution of the NADPH cofactor (e.g., 1 mM final concentration).

Incubation Setup:

o In a 96-well plate, add the liver microsome solution to wells for each time point (e.g., 0, 5,
15, 30, 60 minutes).[13]

o Include a negative control series without NADPH to assess non-enzymatic degradation.
[13]

o Include a positive control compound with known metabolic properties (e.g., Midazolam for
CYP3A4).[13]

o Add the 7-Cyano-4-chromanol working solution to all wells.

Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic
reaction by adding the NADPH working solution to all wells except the negative controls. The
0-minute time point sample is quenched immediately after adding NADPH.

Time Course and Quenching: Incubate the plate at 37°C. At each subsequent time point (5,
15, 30, 60 min), stop the reaction by adding a volume of ice-cold acetonitrile containing an
internal standard.[11][13]

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant
to a new plate for analysis.

LC-MS/MS Analysis: Quantify the remaining concentration of 7-Cyano-4-chromanol in each
sample using a validated LC-MS/MS method.

Data Analysis:
o Plot the natural logarithm of the percentage of compound remaining versus time.

o The slope of the line gives the elimination rate constant (k).
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o Calculate the half-life (t2/2) using the formula: ti/2 = 0.693 / k.

o Calculate the intrinsic clearance (CLint) in pL/min/mg protein.[13]
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Caption: Workflow for the in vitro hepatic microsomal stability assay.

Data Presentation:

CLint (ML/min/mg

Species ta/2 (min) . Classification
protein)

Human 55 12.6 Moderately Stable

Rat 25 27.7 Low Stability

| Mouse | 18 | 38.5 | Low Stability |

Phase lll: Pharmacological Evaluation & Target
Deconvolution

With safety and metabolic profiles established, Phase Il focuses on identifying the compound's
biological activity and mechanism of action. A dual approach is recommended: a hypothesis-
driven assay based on the chromanol scaffold and an unbiased approach to discover novel
activities.

Hypothesis-Driven Screening: The Antioxidant Potential

Given the chromanol core, the most direct hypothesis is that 7-Cyano-4-chromanol possesses
antioxidant activity.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely
used spectrophotometric method to assess the radical scavenging ability of a compound.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an
antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored
non-radical form. The decrease in absorbance at ~517 nm is proportional to the radical
scavenging activity.[4]

Step-by-Step Methodology:
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e Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare
serial dilutions of 7-Cyano-4-chromanol and a standard antioxidant like Trolox in methanol.

o Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

e Reaction Initiation: Add the test compound dilutions and Trolox standard dilutions to the
wells. Include a control (DPPH solution with methanol only).

 Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

o Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

o Data Analysis: Calculate the percentage of DPPH inhibition using the formula: % Inhibition =
[ (A_control - A_sample) / A_control ] x 100.[4] Determine the ICso value (the concentration
required to scavenge 50% of the DPPH radicals).

Data Presentation:

Compound DPPH Scavenging ICso (M)

7-Cyano-4-chromanol 45.3

| Trolox (Standard) | 15.8 |

Unbiased Screening: Target Deconvolution

It is crucial to investigate activities beyond the hypothesized antioxidant effect. A
comprehensive strategy for target identification aims to uncover the specific protein(s) with
which a small molecule interacts to produce a biological effect.[14] This process, often called
target deconvolution, is essential for understanding the mechanism of action and potential off-
target effects.[14]

Conceptual Workflow for Target Identification:

e Phenotypic Screening: Initially, the compound can be tested in a broad array of cell-based
phenotypic assays (e.g., assays for inflammation, apoptosis, specific signaling pathways) to
identify an interesting biological response.[15]
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 Affinity-Based Methods: If a phenotype is confirmed, direct biochemical methods can be

employed. This often involves immobilizing the 7-Cyano-4-chromanol molecule onto a solid

support (like beads) to create an "affinity matrix." This matrix is then incubated with a cell

lysate. Proteins that bind to the compound are "pulled down," separated by gel

electrophoresis, and identified using mass spectrometry.

Genetic and Computational Methods: Complementary approaches include genetic methods

like RNA interference (RNAI) screens to find genes whose knockdown mimics the

compound's effect, or computational methods that predict targets based on structural

similarity to known drugs.[14]
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Caption: A conceptual workflow for target identification and validation.

Synthesis and Data Interpretation
Building a Comprehensive Profile

The successful completion of these three phases provides a multi-faceted profile of 7-Cyano-4-

chromanol.
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e Phase | defines its therapeutic window. A high 1Cso (>100 puM) in non-cancerous cell lines is
desirable, indicating low general toxicity.

e Phase Il predicts its 'drug-like' properties. Moderate to high metabolic stability in human
microsomes suggests a higher likelihood of achieving sufficient exposure in vivo.

e Phase lll elucidates its biological function. The results will indicate whether it acts through
the hypothesized antioxidant mechanism or possesses novel activity at an identifiable
protein target.

Go/No-Go Decision Making

The collective data enables an informed decision on the future of the compound. A promising
candidate would exhibit:

o Low cytotoxicity in relevant non-target cell lines.
o Acceptable metabolic stability in human liver microsomes.

e Potent and verifiable activity in a pharmacological assay with a clear dose-response
relationship.

If these criteria are met, 7-Cyano-4-chromanol can be advanced with confidence into more
complex in vitro models (e.g., 3D cultures, co-cultures)[16] and subsequent in vivo studies to
explore its efficacy and safety in a whole-organism context.

References

o Metabolic Stability - Frontage Laboratories. [Link]

o ADME Microsomal Stability Assay - BioDuro. [Link]

 In Vitro Assay Development Services - Charles River Laboratories. [Link]
e Hepatic Microsomal Stability (human, rat, or mouse) - Bienta. [Link]

e Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
[Link]

© 2026 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b8372826/docs?utm_src=pdf-body#in-vitro-evaluation-of-7-cyano-4-chromanol
https://www.sygnaturediscovery.com/integrated-drug-discovery/target-identification-validation/
https://www.frontagelab.com/metabolic-stability/
https://www.bioduro-sundia.com/adme/adme-microsomal-stability-assay/
https://www.criver.com/products-services/discovery-services/in-vitro-biology/assay-development-services
https://www.bienta.net/services/adme-and-dmpk-assays/metabolic-stability/hepatic-microsomal-stability
https://www.nuvisan.com/cro-services/dmpk/in-vitro-adme-assays/metabolic-stability/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8372826?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Target Identification and Validation in Drug Discovery | Chemspace. [Link]
In Vitro Assays | For successful drug discovery programs - AXXAM. [Link]

Target identification and mechanism of action in chemical biology and drug discovery - PMC.
[Link]

Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC.
[Link]

Target identification and validation in research. [Link]
Target Validation in Drug Discovery - Sygnature. [Link]

Synthetic chromanol derivatives and their interaction with complex 11l in mitochondria from
bovine, yeast, and Leishmania - PubMed. [Link]

Target Discovery and Validation - Selvita. [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. [Link]

Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro
Evaluation - MDPI. [Link]

Synthetic Chromanol Derivatives and Their Interaction with Complex Il in Mitochondria from
Bovine, Yeast, and Leishmania | Chemical Research in Toxicology - ACS Publications. [Link]

Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-
Inflammatory and Anti-Carcinogenic Agents - Frontiers. [Link]

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid
Derivatives - PMC. [Link]

Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-
chromenes - PMC. [Link]

© 2026 BenchChem. All rights reserved. 14 /16 Tech Support


https://chem-space.com/blog/target-identification-and-validation-in-drug-discovery-b155
https://axxam.com/services/in-vitro-assays/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052862/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088921/
https://www.pharmafocusasia.com/research-development/target-identification-and-validation-in-research
https://www.sygnaturediscovery.com/in-vitro-biology/target-validation/
https://pubmed.ncbi.nlm.nih.gov/21809809/
https://selvita.com/drug-discovery-services/target-discovery-and-validation/
https://www.ncbi.nlm.nih.gov/books/NBK143561/
https://www.frontiersin.org/articles/10.3389/fmicb.2023.1290812/full
https://www.mdpi.com/1420-3049/26/14/4311
https://pubs.acs.org/doi/10.1021/tx200236a
https://www.frontiersin.org/articles/10.3389/fphar.2020.00366/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815414/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869595/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8372826?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. [Link]

* Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV
Disease in Passiflora spp. (Passion Fruit) - MDPI. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. axxam.com [axxam.com]

¢ 2. pdf.benchchem.com [pdf.benchchem.com]
e 3. criver.com [criver.com]

¢ 4. pdf.benchchem.com [pdf.benchchem.com]

¢ 5. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging
Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]

¢ 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC
[pmc.ncbi.nim.nih.gov]

e 7. pdf.benchchem.com [pdf.benchchem.com]

¢ 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
¢ 9. nuvisan.com [nuvisan.com]

¢ 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

e 11. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

e 12. Metabolic Stability « Frontage Laboratories [frontagelab.com]

¢ 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science
[bioduro.com]

e 14, Target identification and mechanism of action in chemical biology and drug discovery -
PMC [pmc.ncbi.nlm.nih.gov]

e 15. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

¢ 16. sygnaturediscovery.com [sygnaturediscovery.com]

© 2026 BenchChem. All rights reserved. 15/16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273415/
https://www.mdpi.com/1422-0067/25/5/2849
https://www.benchchem.com/product/b8372826?utm_src=pdf-custom-synthesis#bc-rfq
https://axxam.com/in-vitro-assays/
https://pdf.benchchem.com/1677/In_Vitro_Assay_Protocols_for_Novel_Antimicrobial_Compounds.pdf
https://www.criver.com/products-services/discovery-services/screening-and-profiling-assays/assay-development
https://pdf.benchchem.com/1248/A_Researcher_s_Guide_to_Cross_Validation_of_In_Vitro_Antioxidant_Assays_for_Chromanol_Derivatives.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00362/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00362/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11112580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11112580/
https://pdf.benchchem.com/1351/Application_Notes_and_Protocols_for_Cell_Viability_Assays_MTT_XTT_of_Thiazole_Based_Compounds.pdf
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-xtt-assay
https://www.nuvisan.com/en/discovery/discovery-dmpk/in-vitro-dmpk/metabolic-stability
https://labtesting.wuxiapptec.com/dmpk-services/metabolic-stability-assays/
https://bienta.net/hepatic-microsomal-stability/
https://www.frontagelab.com/services-solutions/discovery-services/discovery-adme-services/metabolic-stability/
https://www.bioduro.com/adme-microsomal-stability-assay.html
https://www.bioduro.com/adme-microsomal-stability-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5543995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5543995/
https://chem-space.com/news/chemspace-target-identification
https://www.sygnaturediscovery.com/integrated-drug-discovery/target-identification-validation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8372826?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [In vitro evaluation of 7-Cyano-4-chromanol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8372826/docs#in-vitro-evaluation-of-7-cyano-4-
chromanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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